4-Chloro-5-methyl-2-phenylpyridine
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Overview
Description
4-Chloro-5-methyl-2-phenylpyridine is a heterocyclic aromatic compound that belongs to the pyridine family It is characterized by a pyridine ring substituted with a chlorine atom at the fourth position, a methyl group at the fifth position, and a phenyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-2-phenylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-phenylpyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Another approach involves the Suzuki-Miyaura coupling reaction, where 4-chloro-2-phenylpyridine is coupled with a methylboronic acid derivative in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methyl-2-phenylpyridine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The chlorine and methyl groups on the pyridine ring can direct electrophiles to specific positions, leading to substitution reactions.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Cross-Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), and organoboron reagents are typically used.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Cross-Coupling Reactions: Various substituted aromatic compounds.
Scientific Research Applications
4-Chloro-5-methyl-2-phenylpyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Agricultural Chemistry: The compound is explored for its potential use in the synthesis of agrochemicals, including herbicides and insecticides.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methyl-2-phenylpyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in inflammatory pathways, leading to reduced inflammation.
In materials science, the compound’s electronic properties, such as its ability to transport electrons or holes, are crucial for its function in electronic devices. The presence of electron-donating and electron-withdrawing groups on the pyridine ring can influence its electronic behavior.
Comparison with Similar Compounds
4-Chloro-5-methyl-2-phenylpyridine can be compared with other similar compounds, such as:
4-Chloro-2-phenylpyridine: Lacks the methyl group at the fifth position, which can affect its reactivity and electronic properties.
5-Methyl-2-phenylpyridine: Lacks the chlorine atom at the fourth position, leading to different substitution patterns and reactivity.
4-Chloro-5-methylpyridine: Lacks the phenyl group at the second position, which can significantly alter its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H10ClN |
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Molecular Weight |
203.67 g/mol |
IUPAC Name |
4-chloro-5-methyl-2-phenylpyridine |
InChI |
InChI=1S/C12H10ClN/c1-9-8-14-12(7-11(9)13)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
ZEEUVBJBDQWMGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
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